4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Physicochemical profiling Drug-likeness Lead optimization

4-(Dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-77-3, PubChem CID is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class, characterized by a 4-(dipropylsulfamoyl)benzamide core—the same scaffold found in the FDA-approved uricosuric agent probenecid—extended via an amide linkage to a 5-(4-fluorophenyl)-1,3,4-thiadiazole moiety. With a molecular formula of C21H23FN4O3S2 and a molecular weight of 462.6 g/mol, this compound is catalogued in the Oprea screening library (Oprea1_199477), indicating its design as a lead-like or drug-like chemical probe.

Molecular Formula C21H23FN4O3S2
Molecular Weight 462.56
CAS No. 391227-77-3
Cat. No. B2440700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391227-77-3
Molecular FormulaC21H23FN4O3S2
Molecular Weight462.56
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H23FN4O3S2/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27)
InChIKeyWJZYIOVYBOYKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-77-3): Core Scaffold Identity and Procurement Context


4-(Dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-77-3, PubChem CID 4142139) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class, characterized by a 4-(dipropylsulfamoyl)benzamide core—the same scaffold found in the FDA-approved uricosuric agent probenecid—extended via an amide linkage to a 5-(4-fluorophenyl)-1,3,4-thiadiazole moiety [1]. With a molecular formula of C21H23FN4O3S2 and a molecular weight of 462.6 g/mol, this compound is catalogued in the Oprea screening library (Oprea1_199477), indicating its design as a lead-like or drug-like chemical probe [1]. Its procurement is primarily relevant for medicinal chemistry programs, biochemical assay screening, and structure–activity relationship (SAR) studies targeting thiadiazole-amenable biological pathways [1].

Why Probenecid Analogs and Simple Thiadiazole-Benzamides Cannot Substitute for CAS 391227-77-3 in Focused Screening


The 4-(dipropylsulfamoyl)benzoic acid fragment (probenecid, Ki ≈ 26–42 μM against organic anion transporters) [1] contributes to transporter recognition and solubility, but probenecid itself lacks the heterocyclic 5-(4-fluorophenyl)-1,3,4-thiadiazole extension that is the primary driver of target engagement across enzyme families such as carbonic anhydrases (CAs) and kinases [2]. Simple 1,3,4-thiadiazole-2-sulfonamides (e.g., acetazolamide, Ki = 62 nM for hCA II) demonstrate potent CA inhibition but lack the dipropylsulfamoyl benzamide tail that modulates lipophilicity, membrane permeability, and transporter-mediated pharmacokinetic behavior [2][3]. Therefore, substituting CAS 391227-77-3 with probenecid or a generic thiadiazole-sulfonamide would lose either the extended target-binding pharmacophore or the optimized physicochemical tail, undermining the chemical biology or SAR question under investigation [1][2][3].

Quantitative Differentiation Evidence: 4-(Dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide vs. Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3-AA Shift Relative to Probenecid and Unsubstituted Thiadiazole Congeners

The target compound possesses a computed XLogP3-AA of 4.2, approximately 1.3 log units higher than probenecid (XLogP3-AA ≈ 2.9) and substantially greater than 5-amino-1,3,4-thiadiazole-2-sulfonamide (XLogP3-AA ≈ -0.8) [1][2]. This elevated lipophilicity arises from the combined contributions of the dipropyl sulfamoyl group and the 4-fluorophenyl-thiadiazole extension, shifting the molecule beyond the typical permeability-solubility trade-off zone occupied by classical sulfonamide CA inhibitors [1][2].

Physicochemical profiling Drug-likeness Lead optimization

Topological Polar Surface Area Expansion: Enhanced Hydrogen-Bond Acceptor Capacity over Probenecid

The target compound has a topological polar surface area (TPSA) of 129 Ų, compared to 74.8 Ų for probenecid, a net increase of 54.2 Ų [1][2]. The TPSA increase is driven by the addition of the thiadiazole ring and the secondary amide nitrogen, introducing eight hydrogen-bond acceptors (versus four in probenecid), which can engage catalytic zinc ions or active-site residues in metalloenzyme targets such as carbonic anhydrases [1][2][3].

Molecular recognition Binding thermodynamics Solubility modulation

Thiadiazole-2-yl Benzamide Class-Level Carbonic Anhydrase Inhibition: SAR Benchmarking Against Established Sulfonamides

Although direct Ki or IC50 data for CAS 391227-77-3 against specific carbonic anhydrase (CA) isoforms are absent from the peer-reviewed literature, the 1,3,4-thiadiazole-2-sulfonamide chemotype is among the most extensively validated CA inhibitor scaffolds. In a head-to-head series, novel SLC-0111 thiadiazole analogues achieved Ki values of 7.9–8.3 nM against the tumor-associated isoform hCA IX, representing a 5.5-fold improvement over the clinical candidate SLC-0111 (Ki = 45 nM) [1]. The target compound incorporates the same thiadiazole ring system with a 4-fluorophenyl substituent at the 5-position, a substitution pattern known to enhance CA isoform affinity through hydrophobic pocket occupancy [1][2]. By contrast, probenecid lacks the thiadiazole scaffold entirely and exhibits only weak CA inhibition (Ki > 10 μM for hCA I/II) [3].

Carbonic anhydrase inhibition Metalloenzyme targeting Isoform selectivity

Fluorophenyl-Thiadiazole Hybrids Exhibit Sub-Micromolar Anticancer Activity: Class-Level Cytotoxicity Benchmark

1,3,4-Thiadiazole benzenesulfonamide hybrids containing fluorophenyl substituents have demonstrated reproducible anticancer activity in HepG-2 hepatocellular carcinoma cells, with IC50 values of 4.08 μM and 11.80 μM for the most potent derivatives (8e and 8c, respectively) and corresponding VEGFR-2 binding free energies of −9.8 and −9.1 kcal/mol [1]. Notably, 8c features a 4-fluorophenyl group directly appended to the thiadiazole ring, identical to the substitution pattern in CAS 391227-77-3 [1]. In a separate study, newly substituted 1,3,4-thiadiazole sulfonamide derivatives achieved IC50 values as low as 0.047–0.052 μM against MCF-7 breast cancer cells [2], confirming that the thiadiazole-sulfonamide pharmacophore, when appropriately decorated with aryl groups, can deliver nanomolar-level antiproliferative potency.

Anticancer screening Cytotoxicity VEGFR-2 inhibition

Structural Uniqueness Assessment: Nearest Neighbor Analysis Confirms CAS 391227-77-3 as a Distinct Chemical Entity

A 2D similarity search on PubChem reveals that CAS 391227-77-3 (CID 4142139) has a Tanimoto similarity score of <0.85 to the nearest annotated compounds, indicating that it occupies a relatively sparse region of chemical space among the >110 million entries in PubChem [1]. The combination of the 4-(dipropylsulfamoyl)benzamide tail (shared with probenecid) with the 5-(4-fluorophenyl)-1,3,4-thiadiazole head group is rare: no marketed drug, clinical candidate, or extensively profiled probe compound contains this exact dual pharmacophore assembly [1]. By comparison, probenecid (CID 4911) has 5 same-connectivity records and hundreds of similarity neighbors annotated with transport inhibition data, providing a dense reference network for comparative studies [2].

Chemical diversity Screening library design IP landscape

Recommended Application Scenarios for 4-(Dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Based on Quantitative Evidence


Carbonic Anhydrase Isoform Profiling and Selective Inhibitor Lead Generation

Based on the 5.5-fold potency gains reported for structurally analogous thiadiazole analogues over SLC-0111 (Ki = 7.9 nM vs. 45 nM for hCA IX) [1], CAS 391227-77-3 should be prioritized in CA isoform selectivity panels. Its elevated TPSA (129 Ų) and eight hydrogen-bond acceptors provide multiple coordination points for the catalytic zinc ion and neighboring residues, while the 4-fluorophenyl group can probe the hydrophobic pocket that distinguishes hCA IX (tumor-associated) from hCA I/II (cytosolic/off-target isoforms) [1][2].

Oncology Phenotypic Screening with a Fluorophenyl-Thiadiazole Privileged Scaffold

The sub-micromolar to low-micromolar IC50 values (0.047–11.80 μM) demonstrated by 4-fluorophenyl-thiadiazole sulfonamide hybrids in HepG-2 and MCF-7 cell lines justify deploying CAS 391227-77-3 in broad-spectrum anticancer phenotypic screens [1]. Its XLogP3-AA of 4.2 positions it closer to the optimal lipophilicity range for cell permeability than the more polar classical sulfonamide CA inhibitors, potentially improving intracellular exposure in solid tumor cell lines [3].

Transporter Recognition Studies Contrasting Probenecid and Thiadiazole-Extended Derivatives

Given that probenecid (Ki ≈ 26–42 μM for OAT1/OAT3) is the prototypical organic anion transporter inhibitor, while CAS 391227-77-3 retains the identical dipropylsulfamoyl benzamide moiety with a 72% larger TPSA and additional H-bond acceptors, this compound serves as an ideal probe to dissect how C-terminal modifications to the probenecid scaffold alter transporter recognition, substrate specificity, and efflux kinetics [1][2]. Such studies are directly relevant to drug–drug interaction (DDI) prediction and renal pharmacology.

Chemical Biology Tool for Dual-Target Engagement (CA + Kinase) Hypothesis Testing

The fluorophenyl-thiadiazole motif is independently validated as both a CA inhibitor pharmacophore (Ki = 7.9 nM) [1] and a kinase-targeting scaffold (VEGFR-2 ΔGbind = −9.8 kcal/mol) [2]. CAS 391227-77-3, bearing both the thiadiazole-fluorophenyl head and the probenecid-derived tail, represents a unique starting point for exploring dual CA/kinase inhibition—a strategy of growing interest in oncology where tumor-associated CA isoforms and angiogenic kinases cooperate in the hypoxic tumor microenvironment [1][2].

Quote Request

Request a Quote for 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.